N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a substituted acetamide derivative featuring a 3-chloro-4-methylphenyl group and a 4-chlorophenylsulfanyl moiety. Similar acetamide derivatives are often synthesized for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, owing to their ability to participate in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10-2-5-12(8-14(10)17)18-15(19)9-20-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPNUDKIQXMBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 4-chlorothiophenol.
Formation of Intermediate: The 3-chloro-4-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)chloroacetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-chlorothiophenol in the presence of a base like sodium hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its structural features suggest it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The presence of chloro and sulfanyl groups may enhance binding affinity to specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chloro and sulfanyl groups could facilitate binding to active sites or influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I): This compound replaces the 3-chloro-4-methylphenyl group with a 4-chlorophenyl group and introduces a diaminopyrimidine ring. The diaminopyrimidine moiety enhances hydrogen-bonding capacity, critical for interactions with biological targets like kinases or proteases. The angle between the pyrimidine and benzene rings (42.25°) stabilizes a folded conformation via intramolecular N—H⋯N bonds, a feature absent in the target compound .
- N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II): The 3-chlorophenyl substituent here alters steric and electronic properties compared to the 3-chloro-4-methylphenyl group. This modification impacts molecular packing, as seen in its two independent molecules (A and B) in the asymmetric unit, with pyrimidine-benzene angles of 59.70° and 62.18° .
Heterocyclic Modifications
- Triazole-Containing Analogs: Compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS: 332947-80-5) replace the sulfanyl-acetamide linkage with a triazole ring.
- Pyrimidine Derivatives: The diaminopyrimidine group in compounds (I) and (II) confers antibacterial and antiviral activity, as seen in their inhibition of Dengue protease NS2B/NS3 . The target compound, lacking this group, may have reduced specificity for such targets.
Substituent Effects on Physicochemical Properties
- Lipophilicity :
The N-[4-(butan-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide () incorporates a bulky sec-butyl group, increasing lipophilicity (logP ~4.5) compared to the target compound’s methyl group (estimated logP ~3.8). This affects membrane permeability and bioavailability . - Hydrogen Bonding: The 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () includes a methoxy group, enhancing solubility via polar interactions. In contrast, the chloro and methyl groups in the target compound prioritize hydrophobic interactions .
Crystallographic and Conformational Analysis
| Compound | Pyrimidine-Benzene Angle (°) | Key Interactions | Biological Relevance |
|---|---|---|---|
| N-(4-Chlorophenyl)-diaminopyrimidine (I) | 42.25 | Intramolecular N—H⋯N | Antiviral (Dengue protease) |
| N-(3-Chlorophenyl)-diaminopyrimidine (II) | 59.70, 62.18 | Intermolecular N—H⋯O and C—H⋯π | Antibacterial, kinase inhibition |
| Target Compound (Estimated) | ~50–60 (hypothetical) | Predominant hydrophobic interactions | Antimicrobial, potential anticancer |
Data sourced from crystallographic studies .
Industrial and Commercial Relevance
- Supplier Data :
Analogous compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS: 332947-80-5) are listed by suppliers such as BOC Sciences, indicating commercial interest in sulfanyl-acetamides for drug discovery . - Patent Landscape : Derivatives with substituted triazoles (e.g., ) are patented for diverse applications, underscoring the scaffold’s versatility .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known by its CAS number 196712-32-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 326.24 g/mol. Its structure features multiple functional groups, including chloro and sulfanyl moieties, which are crucial for its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogens by targeting specific enzymes or receptors involved in cellular processes. The exact mechanism of action is still under investigation but is believed to involve modulation of critical signaling pathways necessary for cell survival and proliferation .
2. Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance, in vitro assays demonstrated that it effectively inhibits the proliferation of cancer cell lines, including HEPG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The compound's IC50 values in these assays indicate potent cytotoxicity compared to standard chemotherapy agents .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Lower than staurosporine (4.18 ± 0.05) |
| MCF7 | 1.95 | Comparable to doxorubicin |
| PC-3 | 0.67 | More potent than standard treatments |
The biological activity of this compound may stem from its ability to interact with specific molecular targets within biological systems. Interaction studies using molecular docking simulations have suggested strong binding affinities to various enzymes involved in cancer progression .
Case Studies and Research Findings
A study conducted on a series of derivatives related to this compound highlighted its potential as a lead compound for developing new antimicrobial agents . The research involved:
- Synthesis : Multi-step organic reactions were employed to create derivatives with enhanced biological properties.
- Testing : In vitro testing against multiple pathogens demonstrated significant antimicrobial effects.
Another notable study focused on the compound's anticancer properties, revealing that it inhibited key signaling pathways associated with tumor growth and metastasis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide?
- Methodological Answer : A common approach involves reacting an acyl chloride derivative (e.g., 2-[(4-chlorophenyl)sulfanyl]acetyl chloride) with 3-chloro-4-methylaniline in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is often added to neutralize HCl byproducts. For example, similar amide syntheses use dropwise addition of acyl chloride to aniline derivatives at 273 K, followed by extraction and crystallization (e.g., toluene slow evaporation) to obtain pure crystals .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
-
X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings (e.g., 60.5° between substituted benzene and naphthalene systems ), and hydrogen-bonding networks (N–H···O interactions stabilize crystal packing ).
-
NMR spectroscopy : Confirms substituent positions via chemical shifts (e.g., aromatic protons and methyl/methylene groups).
-
Mass spectrometry : Validates molecular weight and fragmentation patterns.
Key Structural Parameters (Example from Analogous Compounds) Dihedral angle (benzene ring vs. naphthalene) N–H···O hydrogen bond length C–Cl bond distance
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps, charge distribution) and reaction pathways. For instance, reaction path search algorithms combined with experimental data can narrow optimal conditions for synthesizing derivatives (e.g., ICReDD’s workflow using computational-informational-experimental feedback loops ). Molecular docking studies further assess binding affinities to target proteins.
Q. How should researchers resolve contradictions in reported structural data (e.g., bond lengths or dihedral angles)?
- Methodological Answer :
Cross-validate experimental data : Compare X-ray crystallography results with neutron diffraction or high-resolution TEM for bond-length accuracy.
Computational validation : Perform DFT geometry optimization to assess deviations (e.g., >0.05 Å discrepancies may indicate experimental artifacts).
Statistical analysis : Use tools like CrystalExplorer to evaluate Hirshfeld surfaces and intermolecular interactions, ensuring consistency across studies .
Q. What structural features govern the compound’s stability and reactivity?
- Methodological Answer :
-
Steric effects : Bulky substituents (e.g., 4-chlorophenyl groups) increase torsional strain, affecting conformation and reactivity .
-
Electronic effects : Electron-withdrawing Cl atoms stabilize the amide bond via resonance but may reduce nucleophilic substitution reactivity.
-
Hydrogen bonding : N–H···O interactions in the crystal lattice enhance thermal stability (melting points ~421 K observed in analogs ).
Stability Factors in Analogous Compounds Melting point (thermal stability) Torsional barrier (C–S–C angle) Solubility in polar solvents
Q. How can researchers analyze the compound’s potential as a ligand in coordination chemistry?
- Methodological Answer :
- Spectroscopic titration : Monitor UV-Vis or fluorescence shifts upon metal ion addition (e.g., Cu²⁺ or Zn²⁺).
- Single-crystal X-ray diffraction : Resolve metal-ligand coordination geometry (e.g., octahedral vs. tetrahedral). Prior studies on acetamide derivatives show strong coordination via carbonyl oxygen and sulfanyl sulfur .
Data Contradiction Analysis
Q. Why do different studies report varying dihedral angles for similar acetamide derivatives?
- Methodological Answer : Variations arise from:
Crystallization conditions : Solvent polarity and temperature affect packing forces, altering conformations .
Substituent effects : Electron-donating/withdrawing groups (e.g., –OCH₃ vs. –Cl) influence intramolecular strain .
Measurement techniques : Low-temperature crystallography (100 K) vs. room-temperature data collection (298 K) may yield different angles due to thermal motion .
Synthesis Optimization
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
